2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole
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Overview
Description
2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole is a complex organic compound known for its unique structural properties. It is composed of carbazole and benzoimidazothiazole moieties, which contribute to its high thermal stability and photochemical properties. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole typically involves multi-step organic reactions. One common method includes the reaction of carbazole derivatives with benzoimidazothiazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted carbazole derivatives .
Scientific Research Applications
2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, it functions as a host material that facilitates charge transport and emission of light. The compound’s unique structure allows it to efficiently transfer energy and electrons, contributing to its high performance in devices like OLEDs .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1,3-Bis(N-carbazolyl)benzene
- 2-(9H-Carbazol-9-yl)ethanol
- Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl-, homopolymer .
Uniqueness
Compared to these similar compounds, 2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole stands out due to its unique combination of carbazole and benzoimidazothiazole moieties. This combination imparts superior thermal stability, photochemical properties, and efficiency in optoelectronic applications .
Properties
Molecular Formula |
C37H22N4S |
---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
2,9-di(carbazol-9-yl)benzimidazolo[2,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C37H22N4S/c1-5-13-30-25(9-1)26-10-2-6-14-31(26)39(30)23-17-19-29-34(21-23)41-35-22-24(18-20-36(35)42-37(41)38-29)40-32-15-7-3-11-27(32)28-12-4-8-16-33(28)40/h1-22H |
InChI Key |
PEMVPUWQKKZHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N=C6N5C7=C(S6)C=CC(=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origin of Product |
United States |
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